ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
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Overview
Description
Ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that belongs to the class of naphthofuran derivatives This compound is characterized by its unique structure, which includes a naphthofuran core, a phenyl group, and a dimethoxybenzoyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthalene derivative and a suitable furan precursor.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using a phenyl halide and a Lewis acid catalyst.
Attachment of the Dimethoxybenzoyloxy Moiety: The dimethoxybenzoyloxy group can be attached through an esterification reaction involving 3,5-dimethoxybenzoic acid and an appropriate alcohol, such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(3,5-dimethoxybenzoyloxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents.
Naphthofuran Derivatives: Compounds with variations in the naphthofuran core or attached functional groups.
Phenyl Naphthofuran Esters: Compounds with ester linkages involving phenyl groups and naphthofuran cores.
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Biological Activity
Overview of Ethyl 5-(3,5-Dimethoxybenzoyloxy)-2-Phenylnaphtho[1,2-b]furan-3-Carboxylate
This compound is a synthetic compound that belongs to a class of naphthoquinone derivatives. These compounds often exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Molecular Formula: C₁₉H₁₈O₅
- Molecular Weight: 318.34 g/mol
- CAS Number: Not specified in the search results.
Anticancer Properties
Several studies have explored the anticancer potential of naphthoquinone derivatives. For instance:
- Mechanism of Action: Naphthoquinones can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and cell death. They may also inhibit key signaling pathways involved in cancer cell proliferation.
- Case Studies:
- A study demonstrated that similar naphthoquinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of substituents on the aromatic rings in enhancing biological activity.
Antimicrobial Activity
Naphthoquinones have also been investigated for their antimicrobial properties:
- In Vitro Studies: Research has shown that these compounds can inhibit bacterial growth and possess antifungal activity. For example, derivatives with methoxy groups have been found to enhance antimicrobial efficacy.
- Mechanism: The antimicrobial action is often attributed to membrane disruption and interference with nucleic acid synthesis.
Comparative Activity Table
Properties
IUPAC Name |
ethyl 5-(3,5-dimethoxybenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24O7/c1-4-35-30(32)26-24-17-25(36-29(31)19-14-20(33-2)16-21(15-19)34-3)22-12-8-9-13-23(22)28(24)37-27(26)18-10-6-5-7-11-18/h5-17H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZERPZSLVQLZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC(=CC(=C4)OC)OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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